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molecular formula C11H7ClFN5S B8383921 7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

Cat. No. B8383921
M. Wt: 295.72 g/mol
InChI Key: GOQQBVBJSQRBEB-UHFFFAOYSA-N
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Patent
US04127721

Procedure details

An autoclave was charged with 1.54 g. (0.01 mole) of 7-amino[1,2,5]thiadiazolo[3,4-d]pyrimidine prepared by the process set forth in Example 1, 5.1 g. (0.3 mole) ammonia and 4.48 g. (0.025 mole) 2-chloro-6-fluorobenzyl chloride. The vessel was sealed and the contents heated at 110° C. for 15 hours. After cooling and evaporation of the excess ammonia, the resulting solid was collected by filtration, washed successively with water and hexane to afford a 25% yield of product.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:4](=[N:8][S:9][N:10]=2)[N:5]=[CH:6][N:7]=1.N.[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:14]=1[CH2:15]Cl>>[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:14]=1[CH2:15][NH:1][C:2]1[C:3]2[C:4](=[N:8][S:9][N:10]=2)[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC=1C=2C(N=CN1)=NSN2
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.025 mol
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An autoclave was charged with 1.54 g
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation of the excess ammonia
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed successively with water and hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CNC=2C=3C(N=CN2)=NSN3)C(=CC=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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